Polar Surface Area and Lipophilicity Differentiation of 6-Nitro-2-(piperidin-1-yl)-1,3-benzothiazole Versus Its 2-Bromo-6-nitrobenzothiazole Synthetic Precursor
The target compound possesses a topological polar surface area (tPSA) of 90.2 Ų and a calculated LogP of 3.78 [1]. The 2‑bromo analogue, 2‑bromo‑6‑nitrobenzothiazole (CAS 2516‑37‑2), has an estimated tPSA of ~58 Ų (contributed by the nitro group and thiazole heteroatoms only; bromine does not contribute to PSA) and a reported LogP of ~2.8 . The 32 Ų increase in PSA (≈55 % higher) is attributable to the piperidine nitrogen, which adds a hydrogen‑bond acceptor site and substantially alters the solubility–permeability balance. The higher LogP of the piperidine derivative indicates greater lipophilicity than the bromo precursor, a property that can be advantageous for membrane permeation despite the elevated PSA.
| Evidence Dimension | Polar surface area (tPSA) |
|---|---|
| Target Compound Data | 90.2 Ų |
| Comparator Or Baseline | 2-bromo-6-nitrobenzothiazole (estimated tPSA ≈ 58 Ų) |
| Quantified Difference | +32 Ų (+55 %) |
| Conditions | tPSA calculated by fragment‑based method (Molaid; comparator estimated by standard group‑contribution method) |
Why This Matters
A 55 % higher PSA directs procurement toward or away from CNS‑penetrant applications, while the LogP difference informs solubility‑limited formulation strategies.
- [1] Molaid.com. 6-nitro-2-(piperidin-1-yl)benzo[d]thiazole | 73761-38-3. https://www.molaid.com/MS_1427200 (accessed 2026-05-10). View Source
